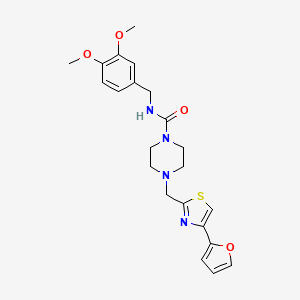

![molecular formula C20H23NO3 B2619487 1-[3-(苄氧基)苄基]哌啶-4-羧酸 CAS No. 736943-39-8](/img/structure/B2619487.png)

1-[3-(苄氧基)苄基]哌啶-4-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

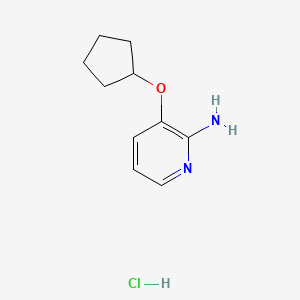

“1-[3-(Benzyloxy)benzyl]piperidine-4-carboxylic acid” is an important intermediate in the preparation of a new type of potent analgesic anesthetic . It is also used as a building block in the synthesis of donepezil, a reversible inhibitor of acetylcholinesterase .

Synthesis Analysis

The synthesis of “1-[3-(Benzyloxy)benzyl]piperidine-4-carboxylic acid” and its derivatives involves several intra- and intermolecular reactions . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

The molecular structure of “1-[3-(Benzyloxy)benzyl]piperidine-4-carboxylic acid” includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The molecular weight is 263.29 .Chemical Reactions Analysis

Piperidines, including “1-[3-(Benzyloxy)benzyl]piperidine-4-carboxylic acid”, are among the most important synthetic fragments for designing drugs . They undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .科学研究应用

Drug Designing

Piperidine derivatives, including “1-[3-(Benzyloxy)benzyl]piperidine-4-carboxylic acid”, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals . The benzyl-piperidine group is often a necessary part for the successful inhibition of cholinesterase receptors .

Anticancer Applications

Piperidine derivatives are being utilized in different ways as anticancer agents . They have shown promising results in the antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .

Antiviral Applications

Piperidine derivatives also have potential antiviral applications . They can be used in the development of drugs to treat various viral infections .

Antimalarial Applications

Piperidine derivatives have been used in the development of antimalarial drugs . They have shown potential in inhibiting the growth of malaria parasites .

Antimicrobial and Antifungal Applications

Piperidine derivatives have shown antimicrobial and antifungal properties . They can be used in the development of drugs to treat various bacterial and fungal infections .

Antihypertensive Applications

Piperidine derivatives have been used in the development of antihypertensive drugs . They have shown potential in controlling high blood pressure .

Analgesic and Anti-inflammatory Applications

Piperidine derivatives have analgesic and anti-inflammatory properties . They can be used in the development of drugs to manage pain and inflammation .

Antipsychotic Applications

Piperidine derivatives have been used in the development of antipsychotic drugs . They have shown potential in managing symptoms of various psychiatric disorders .

作用机制

安全和危害

The safety data sheet for a similar compound, “1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s important to handle such compounds with care, using appropriate personal protective equipment.

未来方向

The future directions for “1-[3-(Benzyloxy)benzyl]piperidine-4-carboxylic acid” and its derivatives could involve the development of more efficient synthesis methods, as well as further exploration of their pharmacological applications . Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids , indicating a wide range of potential applications.

属性

IUPAC Name |

1-[(3-phenylmethoxyphenyl)methyl]piperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO3/c22-20(23)18-9-11-21(12-10-18)14-17-7-4-8-19(13-17)24-15-16-5-2-1-3-6-16/h1-8,13,18H,9-12,14-15H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZLOGZXEPCUJDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)CC2=CC(=CC=C2)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[3-(Benzyloxy)benzyl]piperidine-4-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(3,4-Dimethylphenyl)-2-fluoroethyl]prop-2-enamide](/img/structure/B2619404.png)

![N-[2-[3-(2-amino-2-oxoethyl)sulfanylindol-1-yl]ethyl]-2,6-difluorobenzamide](/img/structure/B2619405.png)

![1,7-dimethyl-9-(3-methylphenyl)-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2619409.png)

![2-[(3-ethyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]-N-(4-isopropylphenyl)acetamide](/img/structure/B2619414.png)

![3-(4-fluorobenzyl)-6-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2619417.png)

![3-phenyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B2619422.png)

![N-(5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2619426.png)